Thiophene-2,5-diyldimethanaminedihydrochloride
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Overview
Description
Thiophene-2,5-diyldimethanaminedihydrochloride is a compound that belongs to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its potential biological activities and its role in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Thiophene-2,5-diyldimethanaminedihydrochloride, often involves the use of condensation reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds or α-cyano esters under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired products. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Thiophene-2,5-diyldimethanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into thiolanes or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Thiophene-2,5-diyldimethanaminedihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Thiophene-2,5-diyldimethanaminedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The presence of functional groups like carboxylic acids, esters, amines, and amides enhances the compound’s ability to interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Dithieno[3,2-b2’,3’-d]thiophene: Used in organic semiconductors and thin-film transistors.
Uniqueness
Thiophene-2,5-diyldimethanaminedihydrochloride is unique due to its specific structural features and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications .
Properties
Molecular Formula |
C6H12Cl2N2S |
---|---|
Molecular Weight |
215.14 g/mol |
IUPAC Name |
[5-(aminomethyl)thiophen-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C6H10N2S.2ClH/c7-3-5-1-2-6(4-8)9-5;;/h1-2H,3-4,7-8H2;2*1H |
InChI Key |
DKJUFHXVDLTTPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)CN)CN.Cl.Cl |
Origin of Product |
United States |
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